2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
- Starting materials: 4-(prop-2-en-1-yloxy)phenyl bromide.
- Reaction: Coupling reaction to attach the phenyl group to the chromeno[2,3-c]pyrrole core.
- Conditions: Palladium-catalyzed cross-coupling reaction, inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions
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Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core
- Starting materials: 2-hydroxybenzaldehyde and an appropriate amine.
- Reaction: Condensation reaction to form the chromeno[2,3-c]pyrrole core.
- Conditions: Acidic or basic catalyst, reflux conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation Reactions
- The compound can undergo oxidation at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction Reactions
- Reduction of the nitro group (if present) on the phenyl ring to an amine.
- Common reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
-
Substitution Reactions
- Electrophilic substitution on the phenyl ring, particularly at the para position relative to the prop-2-en-1-yloxy group.
- Common reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The thiadiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Agents: The compound’s ability to interact with DNA and proteins could be exploited in the design of novel anticancer drugs.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Materials Science: The compound’s unique structure could be utilized in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is likely to involve interactions with biological macromolecules such as proteins and nucleic acids. The thiadiazole ring can form hydrogen bonds and other non-covalent interactions with enzyme active sites, potentially inhibiting their activity. The chromeno[2,3-c]pyrrole core may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole
- 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzimidazole
- 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole
Uniqueness
- Structural Complexity : The presence of multiple heterocyclic rings and functional groups makes this compound more structurally complex compared to its analogs.
- Versatility : The combination of thiadiazole, chromeno[2,3-c]pyrrole, and phenyl groups provides a unique set of chemical properties that can be exploited in various applications.
- Biological Activity : The compound’s potential to interact with multiple biological targets sets it apart from simpler analogs.
Properties
Molecular Formula |
C23H17N3O4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17N3O4S/c1-3-12-29-15-10-8-14(9-11-15)19-18-20(27)16-6-4-5-7-17(16)30-21(18)22(28)26(19)23-25-24-13(2)31-23/h3-11,19H,1,12H2,2H3 |
InChI Key |
LLKGVCMQGNNHGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
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